(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C7H13FN2 |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
(7R,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
GEJVEGQYNKOYPG-RQJHMYQMSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)F |
Canonical SMILES |
C1CN2CC(CC2CN1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including (7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine, typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step provides the related N-propargylenaminones.
Intramolecular cyclization: Catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), this step forms the final pyrrolo[1,2-a]pyrazine structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This may include scaling up the reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(7R,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is a bicyclic compound that has a fluorine atom at the 7-position of an octahydropyrrolo[1,2-a]pyrazine structure. It has a molecular weight of approximately 144.19 g/mol. The stereochemistry of this compound is specifically the (7R,8aS) configuration, influencing its interaction with biological targets. It serves as a valuable intermediate in medicinal chemistry and drug development.
Potential Applications
This compound has potential therapeutic applications in areas such as:
- Treatment of neurological disorders
- Development of novel therapeutic agents
- Drug development
- Medicinal chemistry
Reactivity
The chemical behavior of this compound can be influenced by its functional groups. It may undergo typical reactions associated with nitrogen-containing heterocycles, such as:
- Cyclization
- Rearrangement reactions
- Nucleophilic substitution reactions
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies may include:
- Pharmacodynamics and pharmacokinetics to understand how this compound interacts within biological systems and its potential therapeutic uses
- Binding assays
- Enzyme inhibition assays
Mechanism of Action
The exact mechanism of action of (7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: It may inhibit specific enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal transduction pathways: It may affect pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Fluorine vs. Hydroxyl : The 7-fluoro substituent likely improves metabolic stability compared to the 7-hydroxy analog, as fluorine reduces susceptibility to oxidative degradation . Hydroxy derivatives exhibit anticonvulsant activity in epilepsy models, but their lower lipophilicity may limit blood-brain barrier penetration compared to fluorinated analogs .
- Halogenation : Brominated derivatives (e.g., 4j, 4k) show antifungal properties, but their larger atomic radius may hinder target binding compared to smaller fluorine substituents .
- Aromatic Hybrids : Fusion with benzoimidazole enhances fluorescence, but the fluorinated compound’s saturated scaffold may prioritize pharmacokinetic advantages over optical properties .
Stereochemical and Conformational Considerations
The stereochemistry at the 7- and 8a-positions critically impacts activity. For example:
- The (8aS) configuration in perhydropyrrolo[1,2-a]pyrazine derivatives correlates with anticonvulsant efficacy in the 6 Hz seizure model .
- Rotameric conformations in imidazo[1,2-a]pyrazines influence binding to biological targets, as shown by NMR and quantum chemical studies .
The (7r,8As) configuration in the fluorinated compound may enforce a specific ring puckering, optimizing interactions with enzymatic targets compared to alternative stereoisomers .
Biological Activity
(7R,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is a bicyclic compound that has garnered attention for its potential biological activities. With a molecular formula of CHFN and a molecular weight of approximately 144.19 g/mol, this compound features a unique stereochemistry that influences its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in medicinal chemistry. Its potential therapeutic applications have been explored in several areas:
- Anticancer Activity : Initial assessments suggest that this compound may exhibit antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against breast, colon, and lung cancer cell lines in related studies .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could be leveraged for developing enzyme inhibitors. This interaction is essential for modulating metabolic pathways relevant to disease states .
The mechanism of action for this compound involves binding to biological macromolecules such as enzymes or receptors. This binding can lead to:
- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.
- Allosteric Modulation : It may also bind to sites distinct from the active site, influencing enzyme activity indirectly.
Understanding these mechanisms is crucial for determining the therapeutic potential of this compound in clinical settings.
Interaction Studies
Interaction studies are vital for elucidating the pharmacodynamics and pharmacokinetics of this compound. These studies typically focus on:
- Binding Affinity : Evaluating how strongly the compound binds to various biological targets.
- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure influence biological activity.
Such studies provide insights into optimizing the compound for enhanced efficacy and reduced toxicity.
Case Studies and Research Findings
Recent research has highlighted various aspects of this compound's biological activity:
| Study | Findings |
|---|---|
| Study 1 | Antiproliferative effects observed in breast cancer cell lines. |
| Study 2 | Potential as an enzyme inhibitor in metabolic pathways. |
| Study 3 | Binding affinity studies suggest strong interactions with specific receptors. |
These findings point towards the compound's versatility and potential as a lead candidate in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
